Methyl 6-(methylsulfonyl)-1h-indazole-3-carboxylate
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Overview
Description
Methyl 6-methylsulfonyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methylsulfonyl group at the 6-position and a carboxylate ester at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methylsulfonyl-1H-indazole-3-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Esterification: The carboxylate ester can be formed by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methylsulfonyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated indazole derivatives.
Scientific Research Applications
Methyl 6-methylsulfonyl-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: Indazole derivatives are studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-methylsulfonyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methylsulfonyl-1H-indole-3-carboxylate: Similar structure but with an indole core instead of indazole.
Methyl 6-methylsulfonyl-1H-benzimidazole-3-carboxylate: Contains a benzimidazole core.
Methyl 6-methylsulfonyl-1H-pyrazole-3-carboxylate: Contains a pyrazole core.
Uniqueness
Methyl 6-methylsulfonyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H10N2O4S |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
methyl 6-methylsulfonyl-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H10N2O4S/c1-16-10(13)9-7-4-3-6(17(2,14)15)5-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
XKMMINAOFVGEEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)S(=O)(=O)C |
Origin of Product |
United States |
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